![molecular formula C16H17N5O B7436267 N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436267.png)
N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine
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Overview
Description
N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine, also known as PP-5, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. PP-5 is a small molecule inhibitor that has been shown to have an inhibitory effect on a variety of kinases, making it a promising candidate for research in the field of cancer and other diseases.
Mechanism of Action
N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine works by binding to the ATP-binding site of kinases, leading to inhibition of their activity. This inhibition can lead to a decrease in cancer cell proliferation and survival, making N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine has been shown to have a variety of effects on the body, including inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects and to inhibit the production of cytokines, making it a promising candidate for the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine is that it is a small molecule inhibitor, making it easy to synthesize and study in the laboratory. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Future Directions
There are several future directions for research on N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine. One area of interest is the development of more potent and selective inhibitors of kinases, which could lead to more effective cancer treatments. Another area of interest is the use of N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, further research is needed to determine the safety and efficacy of N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine in clinical trials.
Synthesis Methods
N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine can be synthesized using a variety of methods, including the reaction of 3-(bromomethyl)-6-propoxypyridine with 2,3-dichloropyrazine in the presence of a base. The resulting intermediate can then be treated with ammonia to yield N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine.
Scientific Research Applications
N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine has been studied extensively for its potential applications in cancer research. It has been shown to have an inhibitory effect on several kinases, including JAK2, FLT3, and BTK, which are known to play a role in cancer cell proliferation and survival. N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine has also been shown to have potential applications in the treatment of other diseases, including autoimmune disorders, inflammation, and cardiovascular disease.
properties
IUPAC Name |
N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-2-9-22-14-4-3-12(10-20-14)11-21-16-15-13(5-6-19-16)17-7-8-18-15/h3-8,10H,2,9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXDFXBFDRRPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)CNC2=NC=CC3=NC=CN=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-propoxypyridin-3-yl)methyl]pyrido[3,4-b]pyrazin-5-amine |
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